CXCR2 antagonist 3e
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Overview
Description
CXCR2 antagonist 3e is a novel potent CXCR2 antagonist.
Scientific Research Applications
Role in Treatment of Inflammatory Disorders
CXCR2, a CXC chemokine receptor, is pivotal in various inflammatory disorders. The discovery of 3,4-diaminocyclobut-3-ene-1,2-dione-based CXCR2 receptor antagonists, like SCH 527123, has marked a significant development in this field. These antagonists are shown to inhibit CXCR2-mediated recruitment of inflammatory cells and demonstrate efficacy in animal models of inflammation. Some have even shown promising results in early human clinical trials for inflammatory diseases (Dwyer & Biju, 2010).
Patent Trends and Clinical Trials
Between 2009-2013, there was a surge in patent publications for new CXCR2 receptor antagonists, reflecting growing interest in this domain. These patents included various chemically novel antagonists, some of which closely related to clinical candidates. However, the long-term therapeutic potential of these compounds will depend on the outcomes of clinical trials (Dwyer & Yu, 2014).
Inhibition of Cancer Metastasis
CXCR2 antagonists like SCH-527123 and SCH-479833 have shown potential in inhibiting human colon cancer liver metastasis. These antagonists reduce neovascularization and enhance malignant cell apoptosis, although no significant effect on primary tumor growth is observed. This demonstrates the role of CXCR2/1 in cancer metastasis and the potential of its inhibition as a therapeutic strategy (Varney et al., 2011).
Structure-Activity Studies and Bioavailability
Further studies have identified compounds like SCH 527123 as potent, orally bioavailable CXCR2/CXCR1 receptor antagonists with excellent cell-based activity. The development of such compounds indicates the possibility of effective oral therapeutic agents for various inflammatory diseases (Dwyer et al., 2006).
Allosteric Antagonist Binding-Sites
Research has also focused on identifying key amino acid residues in CXCR1 and CXCR2 that influence antagonist activity. This has led to the discovery of potential intracellular allosteric binding sites, which could be valuable in designing novel antagonists for therapeutic intervention in inflammatory disorders (Nicholls et al., 2008).
Properties
Molecular Formula |
C17H22ClN3O4S |
---|---|
Molecular Weight |
399.89 |
IUPAC Name |
6-(tert-Butyl)-2-((4-chloro-2-hydroxy-3-(isopropylsulfonyl)phenyl)amino)pyrimidin-4(1H)-one |
InChI |
InChI=1S/C17H22ClN3O4S/c1-9(2)26(24,25)15-10(18)6-7-11(14(15)23)19-16-20-12(17(3,4)5)8-13(22)21-16/h6-9,23H,1-5H3,(H2,19,20,21,22) |
InChI Key |
RWAZVTQXGWHWFP-UHFFFAOYSA-N |
SMILES |
O=C1N=C(NC2=CC=C(Cl)C(S(=O)(C(C)C)=O)=C2O)NC(C(C)(C)C)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CXCR2 antagonist 3e |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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